molecular formula C12H9F3N2OS B1460999 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 1135282-81-3

1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

Cat. No. B1460999
CAS RN: 1135282-81-3
M. Wt: 286.27 g/mol
InChI Key: ILPURAMKHTWBTP-UHFFFAOYSA-N
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Description

“1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” is an organic compound used in various fields of research and industry. It has a molecular formula of C12H9F3N2OS and a molecular weight of 286.27 g/mol .


Molecular Structure Analysis

The molecular structure of “1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” consists of a thiazole ring attached to an ethanone group and an aniline group substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” has a molecular weight of 286.27 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Anticancer Potential

One study involves the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a similar compound as a building block, showcasing its potential as an anti-breast cancer agent. This research highlighted the compound's promising activities against MCF-7 tumor cells, indicating its relevance in developing novel anticancer therapies (Mahmoud et al., 2021).

Biological Activities and Immunomodulation

Another study synthesized new thiazolo[3,2-a]-benzimidazole derivatives, starting from a structurally related compound. These derivatives exhibited significant immunosuppressive and immunostimulatory activities, besides inhibiting NO generation induced by LPS. This suggests their potential application in managing immune-related conditions and their role as cytotoxic agents against various carcinoma cells (Abdel‐Aziz et al., 2011).

Antioxidant Activity

Research on trifluoromethyl-substituted compounds, including N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, which share a functional group similarity, demonstrated the synthesis of these compounds using an environmentally friendly procedure. The study assessed their antioxidant activities, indicating potential applications in addressing oxidative stress-related pathologies (Bonacorso et al., 2016).

Corrosion Inhibition

A distinctive application outside the pharmaceutical realm involves the use of thiazole compounds for corrosion inhibition. One study focused on the effectiveness of food flavorants related to thiazole structures in preventing the corrosion of X65 steel in sulfuric acid. This research not only contributes to the understanding of corrosion inhibitors but also emphasizes the versatility of thiazole derivatives in industrial applications (Tan et al., 2019).

properties

IUPAC Name

1-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPURAMKHTWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653217
Record name 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

CAS RN

1135282-81-3
Record name 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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